1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane hydrochloride is a useful research compound. Its molecular formula is C20H31ClN4O2S and its molecular weight is 427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications and Chemical Reactivity
One of the principal applications of this compound lies in its utility in synthetic chemistry, particularly in the creation of flexible ligands. For example, Potapov et al. (2007) discussed the synthesis of flexible ligands, such as 1,3-bis(pyrazol-1-yl)propanes and related compounds, through reactions involving pyrazoles with various alkyl halides in a superbasic medium. This research highlights the compound's role in facilitating the formation of potentially valuable ligands for coordination chemistry, which could be utilized in catalysis, material science, and other areas of chemistry. The methodology employed offers a facile approach to generating a range of bis(pyrazolyl)alkane derivatives, underscoring the compound's versatility and potential for further exploration in ligand synthesis (Potapov, Domina, Khlebnikov, & Ogorodnikov, 2007).
Contribution to Heterocyclic Chemistry
The compound also plays a significant role in the development of heterocyclic chemistry, where its incorporation into larger molecular frameworks can lead to the creation of novel heterocyclic compounds. Such compounds are of interest due to their potential applications in pharmaceuticals, agrochemicals, and materials science. For instance, the reaction of similar sulfonyl and sulfinyl pyrazolines under specific conditions can lead to the synthesis of optically pure cyclopropanes, showcasing the compound's utility in asymmetric synthesis and the potential for creating bioactive molecules with defined stereochemistry (Cruz Cruz, Yuste, Martín, Tito, & García Ruano, 2009).
Chemical Transformations and Ring Expansion
Furthermore, research into the chemical reactivity of diazo compounds and their interactions with coumarins, for example, has revealed insights into ring expansion processes and the synthesis of oxepin and pyrazoline derivatives. These studies contribute to a deeper understanding of the mechanisms underpinning chemical transformations involving the compound and related structures, offering pathways to novel chemical entities with potential applications across a range of scientific disciplines (Dean & Park, 1976).
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2S.ClH/c1-16-6-7-17(2)20(14-16)27(25,26)23-9-5-8-22(10-12-23)11-13-24-19(4)15-18(3)21-24;/h6-7,14-15H,5,8-13H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMVLHABZJVXOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCN(CC2)CCN3C(=CC(=N3)C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.